1,2,4,6,8,9-Hexachlorodibenzofuran
Description
Properties
IUPAC Name |
1,2,4,6,8,9-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-5(15)11-7(9(3)17)8-10(18)4(14)2-6(16)12(8)19-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZCXIPKUCJGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C3=C(O2)C(=CC(=C3Cl)Cl)Cl)C(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219985 | |
| Record name | 1,2,4,6,8,9-Hexachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69698-59-5 | |
| Record name | 1,2,4,6,8,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,8,9-Hexachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,8,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31P7B35C0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,6,8,9-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran under controlled conditions. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .
Industrial Production Methods: Industrial production of polychlorinated dibenzofurans, including this compound, often occurs inadvertently during the manufacture of other chlorinated compounds. These compounds can also be formed during the incineration of chlorinated organic materials .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,6,8,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can vary in their degree of chlorination and substitution patterns .
Scientific Research Applications
1,2,4,6,8,9-Hexachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and behavior in the environment, including its bioaccumulation and degradation pathways.
Toxicology: Research focuses on its toxic effects on living organisms, including its potential as an endocrine disruptor.
Analytical Chemistry: It is used as a standard in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.
Mechanism of Action
1,2,4,6,8,9-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the induction of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2 .
Comparison with Similar Compounds
Comparison with Similar Hexachlorodibenzofuran Isomers
Hexachlorodibenzofurans (HxCDFs) exhibit varying physicochemical and toxicological profiles depending on chlorine substitution patterns. Key isomers include:
Structural Differences and Nomenclature
| Isomer Name | CAS Number | Chlorine Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1,2,4,6,8,9-HxCDF | 69698-59-5 | 1,2,4,6,8,9 | C${12}$H$2$Cl$_6$O | 374.86 |
| 1,2,3,4,7,8-HxCDF | 70648-26-9 | 1,2,3,4,7,8 | C${12}$H$2$Cl$_6$O | 374.86 |
| 1,2,3,6,7,8-HxCDF | 57117-44-9 | 1,2,3,6,7,8 | C${12}$H$2$Cl$_6$O | 374.86 |
| 1,2,3,7,8,9-HxCDF | 72918-21-9 | 1,2,3,7,8,9 | C${12}$H$2$Cl$_6$O | 374.86 |
| 2,3,4,6,7,8-HxCDF | 60851-34-5 | 2,3,4,6,7,8 | C${12}$H$2$Cl$_6$O | 374.86 |
Key Insight : Chlorine positions near the oxygen atom (e.g., 1,2,3,7,8,9-HxCDF) increase molecular planarity, enhancing binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism of dioxin-like toxicity .
Physicochemical Properties
Key Insight: Limited solubility data suggest HxCDFs are highly hydrophobic, favoring adsorption to organic matter in soil and sediments.
Environmental Persistence
- 1,2,4,6,8,9-HxCDF: No direct half-life data, but structurally similar isomers (e.g., 2,3,4,6,7,8-HxCDF) exhibit a soil half-life of ~20 years under field conditions .
- 2,3,4,6,7,8-HxCDF : Photolytic degradation on soil surfaces is possible, as observed for pentachlorodibenzofuran analogs .
- General Trend : Higher chlorination correlates with increased persistence but reduced bioavailability due to lower solubility .
Toxicity and Regulatory Status
- Toxicity Equivalence Factors (TEFs) : HxCDFs are assigned TEFs based on their dioxin-like toxicity. For example, 1,2,3,6,7,8-HxCDF has a TEF of 0.1, while 1,2,3,7,8,9-HxCDF and 2,3,4,6,7,8-HxCDF have TEFs of 0.1 and 0.01, respectively .
- Regulatory Limits :
Analytical Detection
HxCDFs are quantified using high-resolution gas chromatography/mass spectrometry (HRGC/HRMS). Detection limits in human serum range from 0.0964 pg/g to 0.571 pg/g for isomers like 1,2,3,6,7,8-HxCDF and 1,2,3,7,8,9-HxCDF .
Q & A
Q. What analytical methods are recommended for detecting 1,2,4,6,8,9-HxCDF in environmental samples?
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for isomer-specific detection. The U.S. EPA Method 1613 specifies a detection limit of 50 pg/L for hexachlorodibenzofurans, requiring rigorous calibration with certified standards (e.g., EN-1948 solutions) to minimize co-elution artifacts . Isomer separation is critical due to structural similarities with other HxCDFs (e.g., 1,2,3,6,7,8-HxCDF) .
Q. How is 1,2,4,6,8,9-HxCDF typically quantified in human biomonitoring studies?
Serum analysis using HRGC/HRMS can detect HxCDFs at parts-per-quadrillion (fg/g) levels. NHANES data (2005–2006) report geometric means for isomers like 1,2,3,4,7,8-HxCDF (0.787 pg/g) and 1,2,3,7,8,9-HxCDF (0.969 pg/g), highlighting the need for ultra-trace sensitivity . Internal standards (e.g., -labeled analogs) correct for matrix effects .
Q. What are the primary environmental sources of 1,2,4,6,8,9-HxCDF?
This congener is a byproduct of combustion processes (e.g., waste incineration) and industrial chlorination. Sediment studies show concentrations ranging from 20.3±8.7 pg/g (1,2,3,6,7,8-HxCDF) to 67.3±24 pg/g (1,2,3,4,7,8-HxCDF) in contaminated sites, reflecting persistence and bioaccumulation potential .
Advanced Research Questions
Q. How do toxicokinetic properties differ between 1,2,4,6,8,9-HxCDF and other HxCDF isomers?
Isomer-specific differences in half-life and metabolic pathways influence toxicity. For example, 1,2,3,7,8,9-HxCDF exhibits slower hepatic clearance compared to 2,3,4,6,7,8-HxCDF due to steric hindrance in cytochrome P450 binding. In vitro assays using microsomal fractions can clarify metabolic rates .
Q. What experimental strategies address discrepancies in HxCDF concentration data across studies?
Inter-laboratory variability often arises from differences in extraction efficiency (e.g., EN-1948 vs. in-house protocols) or calibration standards. Harmonization using certified reference materials (CRMs) from AccuStandard or ULTRA Scientific improves reproducibility . Statistical reconciliation (e.g., robust regression) accounts for outlier datasets .
Q. What mechanistic insights explain the lower acute toxicity threshold of 1,2,4,6,8,9-HxCDF compared to 2,3,7,8-TCDF?
While 1,2,4,6,8,9-HxCDF lacks lateral chlorination (positions 2,3,7,8), its higher chlorination degree enhances aryl hydrocarbon receptor (AhR) binding affinity. Competitive ligand-binding assays and molecular docking simulations reveal distinct interaction patterns with the AhR PAS-B domain .
Q. How can isomer-specific risk assessment frameworks be developed for HxCDFs?
Toxicity equivalence factors (TEFs) for HxCDFs are debated. The Canadian Ministry of the Environment assigns a screening level of 0.1 pg/m for 1,2,3,4,7,8-HxCDF based on hepatic enzyme induction, but similar data for 1,2,4,6,8,9-HxCDF are lacking. Probabilistic models integrating isomer-specific toxicity data (e.g., EC from in vitro assays) are recommended .
Methodological Notes
- Standards : Use CRMs like AccuStandard’s HxCDF solutions (200 µg/mL in nonane) for calibration .
- Data Interpretation : Apply congener-specific correction factors to HRGC/HRMS data to account for ionization efficiency variations .
- Ethical Compliance : Adhere to EPA guidelines for handling persistent organic pollutants (POPs) to minimize occupational exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
